![molecular formula C20H22FN3O B5627909 N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide](/img/structure/B5627909.png)
N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide and its analogs involves several key steps, including condensation reactions, fluorination, and nitro substitution. For instance, the preparation of related fluoropyridinyl carboxamides by labeling their nitropyridinyl precursors through nitro substitution by the F anion has been demonstrated. This process yields compounds with high affinity and selectivity for specific receptors, exemplifying the synthetic routes that can be employed to produce structurally similar compounds with potential biological activities (García et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques, including X-ray diffraction (XRD) studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized to have crystallized in the monoclinic crystal system, with detailed unit cell parameters provided. These structural insights are crucial for understanding the compound's interaction with biological targets (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and binding affinity of N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide derivatives towards various receptors highlight their chemical properties. For instance, derivatives have shown selective binding to dopamine D3 receptors, indicating the compound's potential for specificity in receptor interaction. The importance of the carboxamide linker in achieving selectivity has been emphasized, suggesting a critical role for structural features in the compound's biological activity (Banala et al., 2011).
properties
IUPAC Name |
N-(3-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-9-4-10-19(16-18)22-20(25)24-14-12-23(13-15-24)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2,(H,22,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJWCKFNHIZKU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide |
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